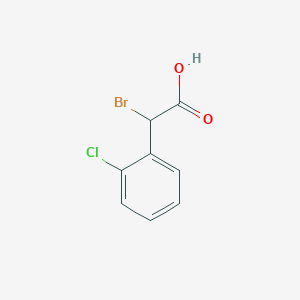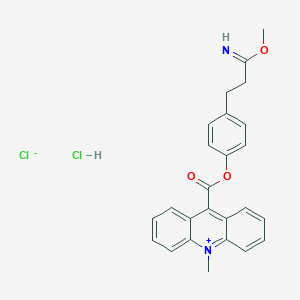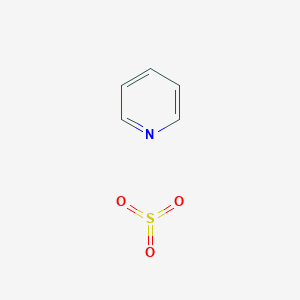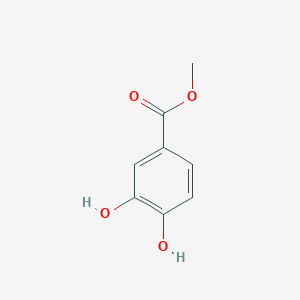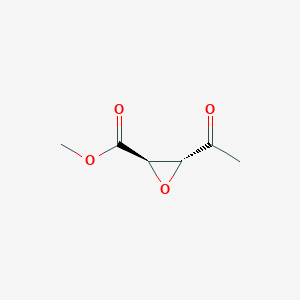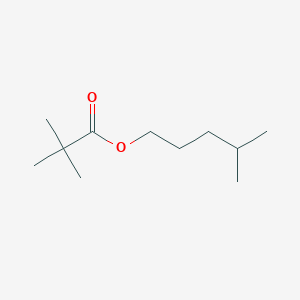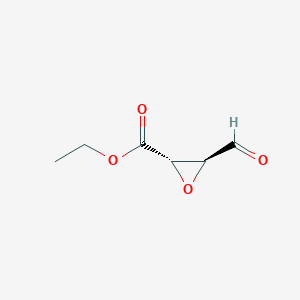![molecular formula C8H13NO B129478 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde CAS No. 141593-56-8](/img/structure/B129478.png)
1-Azabicyclo[3.2.1]octane-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Azabicyclo[3.2.1]octane-5-carboxaldehyde is a chemical compound with significant potential in the field of drug discovery . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The 1-Azabicyclo[3.2.1]octane structure consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . This unique structure can make it a challenging scaffold to acquire .Chemical Reactions Analysis
These structures are highly strained, allowing them to participate in a range of strain-releasing reactions which typically cleave the central, strained bond to deliver cyclobutanes or azetidines .Physical And Chemical Properties Analysis
Specific physical and chemical properties of 1-Azabicyclo[3.2.1]octane-5-carboxaldehyde were not found in the search results. For detailed information, it is recommended to refer to a reliable chemical database or the material safety data sheet (MSDS) of the compound .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-azabicyclo[3.2.1]octane-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-8-2-1-4-9(6-8)5-3-8/h7H,1-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBLBPGNJYNYEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C1)C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azabicyclo[3.2.1]octane-5-carboxaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[cyclopropane-1,2'-indan]-1'-one](/img/structure/B129395.png)
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
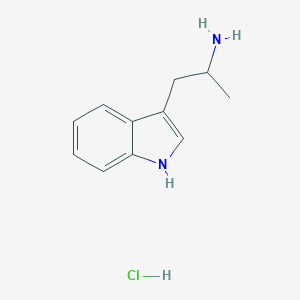
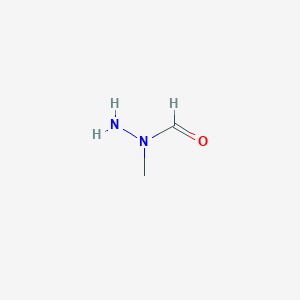
![2-[1-[[(1R)-1-[3-[(E)-2-(7-Chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1,1,1,3,3,3-hexadeuterio-2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B129410.png)
